molecular formula C23H22FN5O3 B2459869 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide CAS No. 946332-27-0

2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2459869
CAS No.: 946332-27-0
M. Wt: 435.459
InChI Key: WDFCGBVIGJOTDP-UHFFFAOYSA-N
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Description

The compound “2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide” is a derivative of pyridazinone . Pyridazinone is a heterocyclic compound that contains two adjacent nitrogen atoms in a six-membered ring and an oxygen atom at the 3rd position of the ring . It is known for its diverse pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-bromo-1-(4-fluorophenyl)ethan-1-one . The reaction was refluxed for 1 hour, after which the solvent was removed, and the residue was purified by chromatography .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was also analyzed .


Chemical Reactions Analysis

The chemical reactivity of this compound is suggested by a low energy gap shown in the Frontier Molecular Orbital (FMO) analysis . The electrophilicity index points towards the probable biological activity of the compound .


Physical and Chemical Properties Analysis

The physiochemical properties of this compound were scrutinized via density functional theory (DFT) and molecular docking analysis . The compound was characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis .

Future Directions

The wide range of pharmacological activities exhibited by pyridazinone derivatives suggests that this compound and its derivatives should be extensively studied for therapeutic benefits . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially available drugs and agrochemicals .

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN5O3/c1-14(2)21-17-12-25-29(16-10-8-15(24)9-11-16)22(17)23(31)28(27-21)13-20(30)26-18-6-4-5-7-19(18)32-3/h4-12,14H,13H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFCGBVIGJOTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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